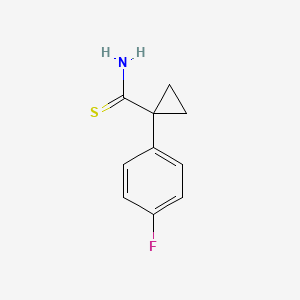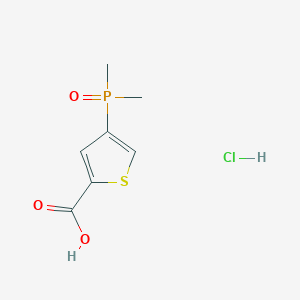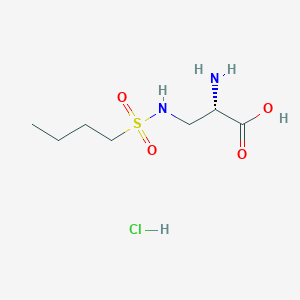
(2S)-2-amino-3-(butane-1-sulfonamido)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is a chemical compound known for its significant role in medical and pharmaceutical research. It is a derivative of propanoic acid and contains a sulfonamide group, which is known for its biological activity. This compound is often used in the synthesis of various drugs and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves several steps. One common method includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in the product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds that have different biological activities .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial in the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(butane-1-sulfonamido)propanoic acid: A closely related compound with similar chemical properties but without the hydrochloride group.
Tirofiban: A compound with a similar structure and mechanism of action, used as an antiplatelet agent.
Uniqueness
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Eigenschaften
Molekularformel |
C7H17ClN2O4S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(butylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O4S.ClH/c1-2-3-4-14(12,13)9-5-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
MTZGACOPNHPETD-RGMNGODLSA-N |
Isomerische SMILES |
CCCCS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CCCCS(=O)(=O)NCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
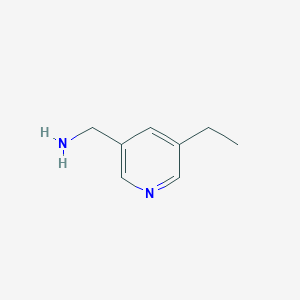
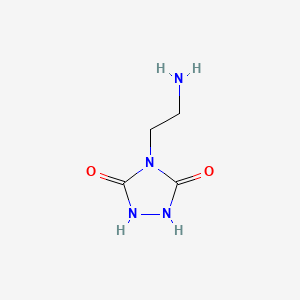
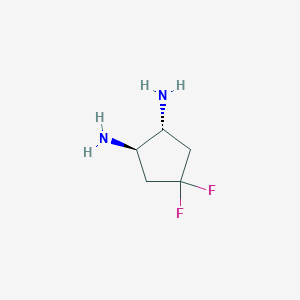
![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
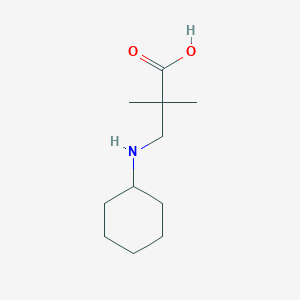
![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
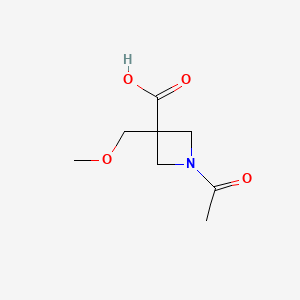
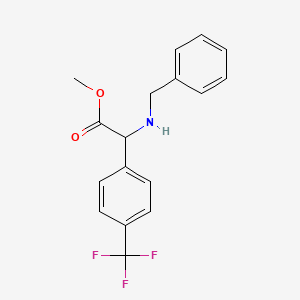
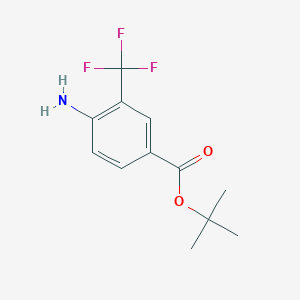
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
